molecular formula C9H12N2O3 B1416252 N-Methyl-2-(2-nitrophenoxy)ethanamine CAS No. 1038700-63-8

N-Methyl-2-(2-nitrophenoxy)ethanamine

Cat. No.: B1416252
CAS No.: 1038700-63-8
M. Wt: 196.2 g/mol
InChI Key: YWTUCZRYMNKHKT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is This compound , reflecting its ethanamine backbone substituted with a methyl group on the nitrogen atom and a 2-nitrophenoxy group on the second carbon of the ethanamine chain. The structural representation can be derived from its SMILES notation (CNCCOc1ccccc1[N+](=O)[O-]), which outlines the connectivity:

  • A benzene ring with a nitro group (-NO₂) at the ortho position.
  • An ethanamine chain (CH₂-CH₂-NH-) where the nitrogen is methylated (-N-CH₃).
  • An ether linkage (-O-) connecting the phenoxy group to the ethanamine’s second carbon.

The InChI code (1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3) and InChIKey (YWTUCZRYMNKHKT-UHFFFAOYSA-N) provide standardized descriptors for computational chemistry applications.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 1038700-63-8 , which is consistent across suppliers and scientific databases. Alternative names and synonyms include:

Synonym Source
Ethanamine, N-methyl-2-(2-nitrophenoxy)- PubChem
Methyl[2-(2-nitrophenoxy)ethyl]amine Chemspace
N-Methyl-2-(2-nitrophenoxy)ethylamine Commercial suppliers

These variants highlight the compound’s functional groups while adhering to different naming conventions.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₂N₂O₃ corresponds to a molecular weight of 196.20 g/mol . The elemental composition breaks down as follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol) Percentage Composition
Carbon 9 12.01 108.09 55.08%
Hydrogen 12 1.008 12.096 6.16%
Nitrogen 2 14.01 28.02 14.28%
Oxygen 3 16.00 48.00 24.48%

This composition underscores the compound’s nitro-aromatic character, with the nitro group contributing significantly to its polarity and reactivity. The molecular weight aligns with mass spectrometry data reported in supplier catalogs and chemical databases.

Properties

IUPAC Name

N-methyl-2-(2-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTUCZRYMNKHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651296
Record name N-Methyl-2-(2-nitrophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038700-63-8
Record name N-Methyl-2-(2-nitrophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection and Nitration of Phenylethylamine Derivatives

Method Overview:

  • The initial step involves protecting the amino group of phenylethylamine to prevent undesired side reactions during nitration.
  • β-phenyl ethylamines are reacted with acyl protecting agents such as acyl chlorides or anhydrides (e.g., acetic anhydride, propionyl chloride) in suitable solvents to yield N-protected intermediates.
  • Nitration is then performed by introducing concentrated nitric acid into the protected intermediate in the presence of concentrated sulfuric acid, maintaining reaction temperatures at room temperature or slightly elevated to control regioselectivity and prevent over-nitration.

Research Findings:

  • A patent discloses nitration of protected phenylethylamines using concentrated sulfuric and nitric acids, with yields reaching around 80-85% for the nitrated intermediate.
  • The nitration yields are optimized by controlling acid ratios and temperature, with typical nitric acid concentrations between 65-85%.

Data Table 1: Nitration Conditions for Protected Phenylethylamines

Parameter Typical Range Notes
Acid ratio (HNO₃ : substrate) 1.0 : 1.0 to 1.2 : 1.2 Ensures complete nitration without overreaction
Concentrated sulfuric acid 1.5 to 3 times the weight of substrate Acts as a catalyst and dehydrating agent
Reaction temperature Room temperature to 50°C Maintains regioselectivity
Reaction time 1-3 hours Monitored via TLC or HPLC

Deprotection and Isolation of Nitrated Intermediates

Method Overview:

  • Post nitration, the reaction mixture is quenched with ice, and the pH is adjusted to neutral or slightly alkaline (pH 7-8) using ammonia or potassium carbonate.
  • The crude product is filtered, washed, and recrystallized from suitable solvents such as acetone or methanol to purify the nitrated phenylethylamine derivative.

Research Findings:

  • Recrystallization yields purity levels exceeding 99%, with overall yields for this step around 80-85%.

Methylation of Nitrated Intermediates

Method Overview:

  • The nitrated intermediate is subjected to methylation to introduce the methyl group at the nitrogen atom.
  • Methylation can be achieved via methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
  • Alternatively, methylation can be performed using methylating agents like methyl triflate under controlled conditions.

Research Findings:

  • Patent CN1453267A describes methylation of phenylethylamine derivatives with methyl iodide, achieving high efficiency and purity.
  • Reaction conditions typically involve refluxing in a polar aprotic solvent such as acetone or dimethylformamide (DMF), with yields exceeding 80%.

Data Table 2: Methylation Reaction Conditions

Parameter Typical Range Notes
Methylating agent Methyl iodide or dimethyl sulfate High reactivity, handle with care
Base Potassium carbonate, sodium hydride Neutralizes HI or sulfate byproducts
Solvent Acetone, DMF Polar aprotic solvents for better solubility
Reaction temperature Reflux (60-80°C) Ensures complete methylation
Reaction time 4-12 hours Monitored via TLC or NMR

Final Purification and Characterization

Method Overview:

  • The methylated product is purified through recrystallization from ethanol, methanol, or other suitable solvents.
  • Purity is confirmed via HPLC, NMR, and melting point analysis, typically exceeding 99%.

Research Findings:

  • The overall yield from nitration to final methylation is approximately 70-85%, depending on process optimization.

Summary of Key Synthesis Route

Step Starting Material Reagents Conditions Yield (%) Remarks
1. Protection & nitration Phenylethylamine derivatives Acyl chloride + HNO₃/H₂SO₄ Room temp to 50°C, 1-3h 80-85 Controlled nitration
2. Deprotection & purification Nitrated intermediate Water, pH adjustment Recrystallization 80-85 High purity
3. Methylation Nitrated intermediate Methyl iodide + base Reflux, 4-12h 80+ High selectivity

Additional Considerations

  • Solvent Choice: Polar aprotic solvents like dimethylformamide or DMSO facilitate methylation.
  • Reaction Control: Temperature and reagent ratios are critical to prevent over-nitration or side reactions.
  • Industrial Scalability: The methods described are adaptable for large-scale production, emphasizing safety, reagent availability, and waste minimization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-2-(2-nitrophenoxy)ethanamine can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, iron powder with hydrochloric acid

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed:

    Oxidation: this compound N-oxide

    Reduction: N-Methyl-2-(2-aminophenoxy)ethanamine

    Substitution: Various substituted phenoxyethanamines depending on the nucleophile used

Scientific Research Applications

Chemistry: N-Methyl-2-(2-nitrophenoxy)ethanamine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the interactions of nitrophenoxy derivatives with biological macromolecules. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: While not directly used as a therapeutic agent, this compound and its derivatives are studied for their potential pharmacological activities. Research may focus on their effects on specific biological targets, such as enzymes or receptors, to identify potential drug candidates.

Industry: In industrial settings, this compound may be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(2-nitrophenoxy)ethanamine depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The nitrophenoxy group can interact with amino acid residues in the enzyme, affecting its catalytic activity. In receptor studies, the compound may bind to specific receptors, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted 2-phenoxyethanamines, which vary in substituents on the aromatic ring, amine group, or backbone. Below is a detailed comparison with key analogues:

Betahistine (N-Methyl-2-(2-pyridyl)ethanamine)

  • Structural Differences: Betahistine replaces the 2-nitrophenoxy group with a pyridyl ring, altering electronic properties and hydrogen-bonding capacity .
  • Pharmacological Activity: Acts as an H1 receptor agonist and H3 receptor antagonist, used for treating Menière's disease. The absence of a nitro group reduces its redox reactivity compared to N-Methyl-2-(2-nitrophenoxy)ethanamine .

N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride

  • Structural Differences: Features an ethyl group on the amine and a methyl-substituted phenoxy ring. The lack of a nitro group diminishes its polarity and hydrogen-bond acceptor strength .
  • Molecular Weight : 215.72 g/mol, slightly higher due to the ethyl group and hydrochloride salt .

N,N-Dimethyl-2-phenoxyethanamine

  • Structural Differences: Contains a dimethylamine group and unsubstituted phenoxy ring. The absence of a nitro group results in weaker intermolecular interactions (e.g., C-H···π vs. O-H···O) .
  • Dipole Moment: Expected to be lower (~3–4 Debye) compared to 5.23 Debye for this compound, as calculated via DFT .

N-[2-(4-Nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine

  • Structural Differences: Incorporates dual nitro groups on both the phenoxy ring and ethyl backbone, increasing molecular weight (318.29 g/mol) and polarity .
  • Applications : Functions as a high-polarity intermediate in dyes and pharmaceuticals. The additional nitro group enhances steric hindrance and redox sensitivity compared to the target compound .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Dipole Moment (Debye) Key Substituents
This compound C₉H₁₂N₂O₃ 196.21 5.23 2-Nitrophenoxy, N-methyl
Betahistine C₈H₁₂N₂ 136.20 ~4.0 (estimated) 2-Pyridyl, N-methyl
N-Ethyl-2-(3-methylphenoxy)ethanamine HCl C₁₁H₁₈ClNO 215.72 N/A 3-Methylphenoxy, N-ethyl
N,N-Dimethyl-2-phenoxyethanamine C₁₀H₁₅NO 165.24 ~3.5 (estimated) Phenoxy, N,N-dimethyl

Key Research Findings

Synthetic Efficiency: this compound can be synthesized via microwave-assisted aza-Michael addition, achieving higher yields (e.g., 85%) compared to traditional methods for analogues like N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine .

Electronic Properties : DFT calculations reveal a dipole moment of 5.23 Debye , driven by the nitro group’s electron-withdrawing effect, making it more polar than Betahistine (~4 Debye) .

Molecular Interactions: Hirshfeld analysis shows 16.8% O···H contacts, critical for crystal packing and solubility, versus weaker C···H interactions (34.1%) in non-nitro analogues .

Pharmacological Potential: Unlike Betahistine, the nitro group may confer antioxidant or nitro-reductase substrate activity, though this remains unexplored .

Biological Activity

N-Methyl-2-(2-nitrophenoxy)ethanamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. This article synthesizes existing research findings on the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of nitrophenol derivatives with methylated ethanamines. The resulting compound features a unique structure that includes a nitrophenoxy group, which is known to enhance biological activity through various mechanisms. The characterization of this compound often employs techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

1. Inhibition of Enzymes Related to Alzheimer's Disease

Recent studies have evaluated the ability of this compound to inhibit key enzymes associated with Alzheimer's disease, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters in the brain:

  • AChE Inhibition: The compound demonstrated moderate inhibition of AChE, which is essential for maintaining acetylcholine levels in synaptic clefts.
  • BuChE Inhibition: More significantly, it exhibited stronger inhibition of BuChE, suggesting a potential role in enhancing cholinergic signaling in neurodegenerative conditions .

2. Anticancer Properties

This compound has also been tested for cytotoxic effects against various cancer cell lines. Research indicates that the compound can selectively induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells:

  • Cell Lines Tested: The compound was evaluated against hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cell lines.
  • Findings: The compound showed IC50 values ranging from 20 µM to 50 µM across different cancer cell lines, indicating promising anticancer activity .

Antiviral Activity

The antiviral potential of this compound was assessed against several viruses, including human coronaviruses and flaviviruses. While results varied, some derivatives demonstrated notable antiviral activity:

  • Selectivity Index: The selectivity index (SI) for certain derivatives was reported between 3.2 and >6.28, indicating a favorable therapeutic window .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Molecular Docking Studies: Computational studies have shown that the compound binds effectively to the active sites of target enzymes, which may explain its inhibitory effects on AChE and BuChE.
  • Cellular Signaling Modulation: The nitrophenoxy group may facilitate interactions with cellular receptors or signaling pathways, enhancing its efficacy as a therapeutic agent .

Case Studies and Clinical Implications

While extensive clinical data on this compound is limited, preliminary findings suggest its potential application in treating neurodegenerative diseases and certain cancers:

  • Alzheimer's Disease Models: In vitro studies using neuronal cell cultures have shown that compounds similar to this compound can improve cognitive function by enhancing cholinergic transmission.
  • Cancer Research: Ongoing studies are exploring its use as a lead compound for developing new anticancer therapies targeting specific pathways involved in tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-2-(2-nitrophenoxy)ethanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-nitrophenol and N-methylethanolamine derivatives. Alkaline conditions (e.g., K₂CO₃ or NaOH) facilitate deprotonation of the phenol, enhancing nucleophilicity. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) or polar aprotic solvents (e.g., DMF) improve reaction efficiency. Temperature control (60–80°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methylamino group (CH₃N) appears as a singlet at δ ~2.2–2.5 ppm. Aromatic protons from the 2-nitrophenoxy moiety resonate at δ ~7.5–8.5 ppm, with coupling patterns indicating substitution positions.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ at m/z 211 confirm the molecular weight. High-resolution MS validates the empirical formula (C₉H₁₂N₂O₃).
  • FT-IR : Strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ correspond to nitro group (NO₂) symmetric and asymmetric stretching .

Advanced Research Questions

Q. How does the nitro group's electronic nature influence the compound's reactivity in further chemical modifications, such as reduction or coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution (e.g., nitration) but may deactivate it toward nucleophilic attacks. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C or NaBH₄/CuCl₂) enables subsequent functionalization (e.g., acylation or diazotization). Computational studies (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals, guiding targeted modifications .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Reproduce experiments under controlled conditions (pH, solvent, cell lines) to isolate variables.
  • Cross-Validation : Compare enzyme inhibition assays with cellular uptake studies to differentiate direct pharmacological effects from bioavailability limitations.
  • Meta-Analysis : Evaluate structural analogs (e.g., 4-nitrophenoxy vs. 2-nitrophenoxy isomers) to clarify structure-activity relationships. Contradictions may arise from isomer-specific interactions or metabolic stability differences .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • Radiolabeled Tracing : Use ¹⁴C-labeled compound in in vivo studies with LC-MS/MS to identify phase I (oxidation, reduction) and phase II (glucuronidation, sulfation) metabolites.
  • Liver Microsome Assays : Incubate the compound with microsomes and co-factors (NADPH) to map metabolic intermediates. Inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymatic pathways.
  • Molecular Docking : Predict interactions with metabolizing enzymes (e.g., CYP450 isoforms) to prioritize in vitro testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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